molecular formula C21H19Cl2NO5 B296714 ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B296714
M. Wt: 436.3 g/mol
InChI Key: OJFPSMBTSAXJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.

Mechanism of Action

The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. It plays an important role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of endogenous adenosine and preventing downstream signaling.
Biochemical and Physiological Effects
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cardiac contractility, the modulation of neurotransmitter release, and the regulation of immune response. It has also been shown to have potential anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is relatively expensive and may not be readily available in some research settings.

Future Directions

There are several potential future directions for research involving ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of interest is the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune response and inflammation. Finally, there is potential for the development of new imaging techniques that utilize ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to visualize the distribution and function of the adenosine A1 receptor in vivo.

Synthesis Methods

The synthesis of ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves several steps, including the condensation of ethyl 2-amino-4-(3,5-dichloro-4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with propargyl bromide, followed by esterification with propargyl alcohol and subsequent reduction with sodium borohydride.

Scientific Research Applications

Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.

properties

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 2-amino-4-(3,5-dichloro-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-3-8-28-19-12(22)9-11(10-13(19)23)16-17-14(25)6-5-7-15(17)29-20(24)18(16)21(26)27-4-2/h1,9-10,16H,4-8,24H2,2H3

InChI Key

OJFPSMBTSAXJSN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N

Origin of Product

United States

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